
1-((1-(1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Compounds with structural elements such as azetidine, 1,2,3-triazole, and pyrrolidine have been extensively studied for their synthetic routes and biological activities. For instance, compounds featuring azetidine and pyrrolidine rings have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents. This includes extensive quantitative structure-activity relationship (QSAR) studies, which have demonstrated the correlation between the steric and hydrogen-bonding properties of benzoyl substituents and their analgesic and anti-inflammatory potencies (Muchowski et al., 1985).
Chemical Synthesis and Drug Development The synthesis of trans N-Substituted Pyrrolidine Derivatives bearing the 1,2,4-triazole ring has been reported, highlighting the significance of 1,2,4-triazoles scaffolds in displaying significant biological activities due to hydrogen bonding, solubility, dipole character, and rigidity. These compounds play a vital role in clinical drugs, showcasing a diverse range of applications from anti-migraine to antiviral and anticancer activities (Prasad et al., 2021).
Green Chemistry Approaches The use of green chemistry principles in the synthesis of benzoylated compounds, like employing benzoyl cyanide in ionic liquids for the selective benzoylation of nucleosides, presents an environmentally friendly alternative to traditional methods. This methodology extends to the efficient benzoylation of phenols, aromatic amines, and alcohols, indicating the compound's potential utility in synthesizing derivatives with varied biological activities (Prasad et al., 2005).
Antimicrobial and Antitumor Applications The antimicrobial activity of novel compounds, as well as their potential antitumor effects, represents a critical area of application. Studies on the structural features of compounds containing azetidine or pyrrolidine and their derivatives have shown promising results in inhibiting the growth of various tumor cells and microbes, suggesting the potential of similar compounds in therapeutic applications (Kawakami et al., 1998).
properties
IUPAC Name |
1-[[1-[1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-28-9-10-29-18-6-4-15(5-7-18)20(27)24-13-17(14-24)25-12-16(21-22-25)11-23-8-2-3-19(23)26/h4-7,12,17H,2-3,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYAIYSUVVXYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

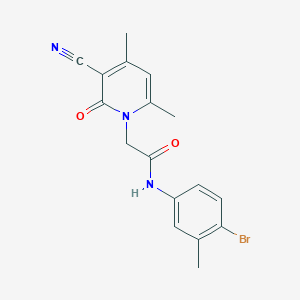

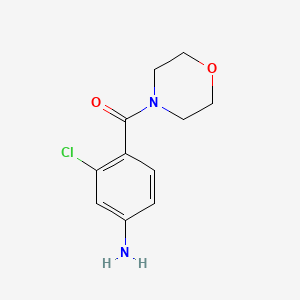
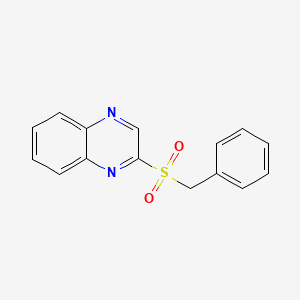
![4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2969340.png)
![4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride](/img/structure/B2969341.png)
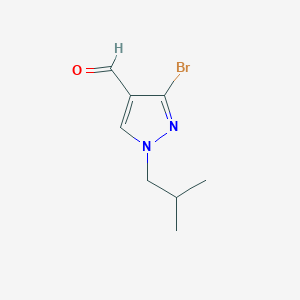

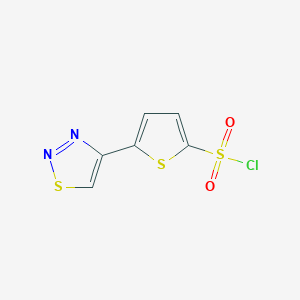
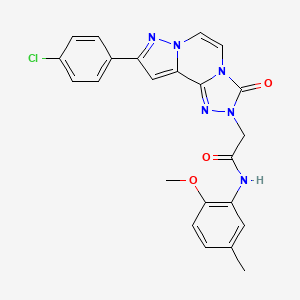
![3-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2969350.png)

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/no-structure.png)
![Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2969354.png)